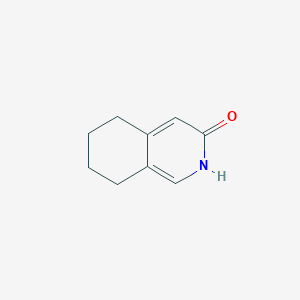

5,6,7,8-四氢异喹啉-3(2H)-酮

描述

Synthesis Analysis The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the regioselective cyclocondensation of diacetyl compounds with cyanothioacetamide, followed by reactions with ethyl iodide or 2-chloroacetamide to yield 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and related compounds (Sayed et al., 2022). Another method utilizes FeCl3.6H2O catalyzed intramolecular Friedel-Crafts reaction of benzylamino-substituted propargylic alcohols for the one-step synthesis of these compounds, marking a significant advancement in their preparation (Huang et al., 2008).

Molecular Structure Analysis The crystal structure of these compounds has been elucidated through X-ray diffraction analysis, revealing insights into their molecular framework and helping in the understanding of their chemical behavior (Sayed et al., 2022).

Chemical Reactions and Properties Tetrahydroisoquinolines undergo various chemical reactions, including cyclocondensation, cyclization, and interactions with different reagents to form a wide range of derivatives with potential biological activities. These reactions enable the exploration of their chemical properties and the synthesis of compounds with modified structures for specific applications.

Physical Properties Analysis The physical properties of 5,6,7,8-tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application in different fields. These properties are determined through comprehensive analyses and are essential for the development of pharmaceuticals and materials.

Chemical Properties Analysis The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies have shown that some derivatives exhibit moderate to strong anticancer activity and high antioxidant properties, highlighting their potential as therapeutic agents (Sayed et al., 2022).

科研应用

药物化学和药理学:

- 7,8-二氯-1,2,3,4-四氢异喹啉,一种衍生物,可能作为苯乙醇胺N-甲基转移酶的有效抑制剂具有治疗效用 (Demarinis et al., 1981)。

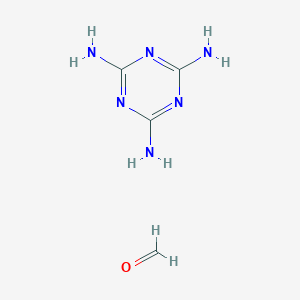

- 6,7-二羟基-1,2,3,4-四氢异喹啉,另一种衍生物,是一种药理活性生物碱,由多巴胺与甲醛缩合而成 (Cohen et al., 1972)。

- 类似于1,3,4,5-四甲氧基苄基-6,7-二羟基-1,2,3,4-四氢异喹啉的化合物显示出显著的支气管扩张活性 (Iwasawa & Kiyomoto, 1967)。

有机合成:

- 1,2,3,4-四氢异喹啉异构化为5,6,7,8-四氢异喹啉可用于在封闭反应器中选择性形成异喹啉 (Okazaki et al., 1990)。

- 合成和表征新的四氢异喹啉在有机化学研究中具有潜在应用 (Marae et al., 2021)。

- 对不同取代的1-芳基异喹啉-3(2H)-酮进行催化氢化可得到5,6,7,8-四氢异喹啉-3(2H)-酮及其1,4-二氢衍生物,这在合成中很重要 (Hazai et al., 1989)。

化学研究:

- 手性NCN配体,5,6,7,8-四氢-5,7-甲基喹啉-2-基,已被用作反应中的不对称催化剂 (Yoon et al., 2006)。

- 2,2-(4,6-7,8-四氢异喹啉-3-基)氧乙酰胺与乙醇钠重排可合成具有生物学意义的化合物 (Sirakanyan et al., 2015)。

Safety And Hazards

性质

IUPAC Name |

5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CNC(=O)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one | |

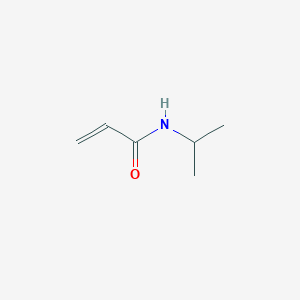

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)